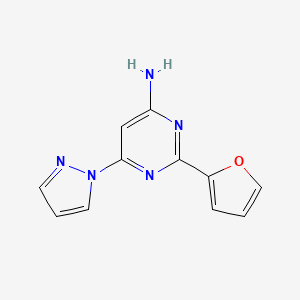
Nulibry Hydrobromide Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nulibry Hydrobromide Salt, also known as fosdenopterin hydrobromide, is a synthetic compound used primarily to treat molybdenum cofactor deficiency (MoCD) Type A. This rare genetic disorder affects the body’s ability to produce molybdenum cofactor, a molecule essential for the function of certain enzymes. Without these enzymes, toxic substances accumulate in the brain, leading to severe neurological damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nulibry Hydrobromide Salt is synthesized through a series of chemical reactions starting from cyclic pyranopterin monophosphate (cPMP). The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent conversion into the final product. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of various reagents to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes the reconstitution of the lyophilized powder with sterile water for injection, followed by purification and packaging. The production facilities adhere to stringent regulatory standards to ensure the safety and effectiveness of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Nulibry Hydrobromide Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
Applications De Recherche Scientifique
Nulibry Hydrobromide Salt has a wide range of scientific research applications, including:
Biology: Investigated for its role in cellular processes and its effects on different biological systems.
Medicine: Primarily used to treat molybdenum cofactor deficiency Type A, reducing the risk of mortality and improving patient outcomes.
Mécanisme D'action
Nulibry Hydrobromide Salt acts as a substrate replacement therapy, providing an exogenous source of cyclic pyranopterin monophosphate (cPMP). This cPMP is then converted into molybdopterin, which is further converted into molybdenum cofactor (MoCo). MoCo is crucial for the activity of molybdenum-dependent enzymes, including sulfite oxidase (SOX), which helps prevent the accumulation of toxic substances in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic Pyranopterin Monophosphate (cPMP): The precursor to Nulibry Hydrobromide Salt, used in similar therapeutic applications.
Molybdopterin: Another compound involved in the synthesis of molybdenum cofactor, with similar biological functions
Uniqueness
This compound is unique in its ability to provide a direct source of cPMP, which is essential for patients with molybdenum cofactor deficiency Type A. Its effectiveness in reducing mortality and improving patient outcomes sets it apart from other compounds used in similar treatments .
Propriétés
Formule moléculaire |
C10H15BrN5O8P |
|---|---|
Poids moléculaire |
444.13 g/mol |
Nom IUPAC |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;hydrobromide |
InChI |
InChI=1S/C10H14N5O8P.BrH/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H/t2-,4-,5+,8-;/m1./s1 |
Clé InChI |
NKQPERIISGIRLV-KGZDAJGASA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br |
SMILES canonique |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















